N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Catalog No.
S3167568
CAS No.
946355-35-7
M.F
C22H24N4O4
M. Wt
408.458
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946355-35-7

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethoxybenzamide

Molecular Formula

C22H24N4O4

Molecular Weight

408.458

InChI

InChI=1S/C22H24N4O4/c1-5-30-20-13-19(23-14(2)24-20)25-15-9-11-16(12-10-15)26-22(27)17-7-6-8-18(28-3)21(17)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)

InChI Key

WPFWKUIHOJKYHJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C

Solubility

not available

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Its complex molecular structure includes a pyrimidine moiety, an ethoxy group, and multiple methoxy substituents, which contribute to its unique chemical properties. The molecular formula is C23H26N4O5C_{23}H_{26}N_{4}O_{5} with a molecular weight of approximately 438.484 g/mol. The compound is characterized by its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic attacks on electrophilic centers.
  • Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's reactivity.
  • Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, useful in drug development.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide exhibits significant biological activity, primarily due to its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that it may possess:

  • Anticancer Properties: Potential inhibition of cancer cell proliferation through interference with specific signaling pathways.
  • Anti-inflammatory Effects: Modulation of inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity: Potential effectiveness against certain bacterial strains, attributed to structural similarities with known antimicrobial agents.

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved by reacting 2-methylpyrimidine with ethyl iodide in the presence of a base to introduce the ethoxy group.
  • Coupling Reaction: The pyrimidine derivative is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid (or similar derivatives) under acidic or basic conditions to form the final amide product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide has several applications:

  • Pharmaceutical Research: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
  • Chemical Biology: Utilized as a probe in studies examining enzyme interactions and cellular pathways.
  • Material Science: Explored for use in developing new materials due to its unique chemical structure.

Interaction studies focus on how N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide interacts with biological molecules. Key findings include:

  • Enzyme Binding: The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity and thus altering cellular functions.
  • Receptor Interaction: Studies indicate potential binding to receptors that regulate cell growth and inflammation, suggesting mechanisms for its biological effects.

Several compounds share structural features with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
TrimethoprimPyrimidine derivativeAntibacterial
N-(4-(methylthio)phenyl)-2,3-dimethoxybenzamideSimilar benzamide structureAnticancer
N-(4-hydroxyphenyl)-3-methoxybenzamideRelated benzamide derivativeAnti-inflammatory

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide stands out due to its unique combination of a pyrimidine ring with multiple methoxy groups and an ethoxylated side chain. This structural complexity may confer distinct pharmacological properties that are not present in simpler analogs like sulfanilamide or trimethoprim.

XLogP3

3.9

Dates

Modify: 2023-08-18

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